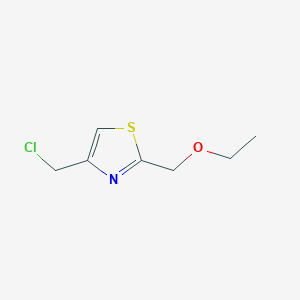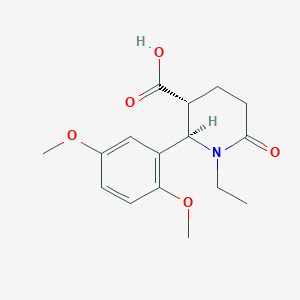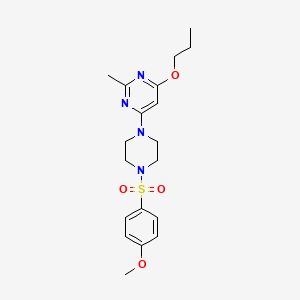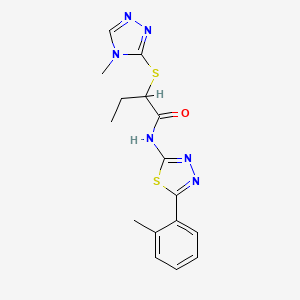
N-(2-(diethylamino)ethyl)-2-((4-(trifluoromethoxy)phenyl)amino)thiazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(diethylamino)ethyl)-2-((4-(trifluoromethoxy)phenyl)amino)thiazole-4-carboxamide is a useful research compound. Its molecular formula is C17H21F3N4O2S and its molecular weight is 402.44. The purity is usually 95%.
BenchChem offers high-quality N-(2-(diethylamino)ethyl)-2-((4-(trifluoromethoxy)phenyl)amino)thiazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(diethylamino)ethyl)-2-((4-(trifluoromethoxy)phenyl)amino)thiazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Modification
Research has been dedicated to synthesizing and chemically modifying thiazole derivatives, aiming to explore their potential applications. Studies include the development of novel synthetic routes and the examination of structure-activity relationships. For instance, methods have been reported for the efficient synthesis of 2-aminothiazoles and 2-thiazolecarboxamides, focusing on modifications that enhance their biological activities such as anti-anoxic effects in mice, showcasing the compound's relevance in cerebral protection agents (Ohkubo et al., 1995). Another study highlighted the synthesis of 2,4,5-trisubstituted thiazoles via chemoselective thionation-cyclization of functionalized enamides, demonstrating the compound's versatility in chemical synthesis (Kumar et al., 2013).
Biological Activities and Potential Therapeutic Applications
Significant efforts have been made to evaluate the biological activities of thiazole derivatives, with studies investigating their antimicrobial, anticancer, and enzyme inhibitory effects. For example, compounds related to the target chemical structure have shown promise in antimicrobial and anticancer screenings, indicating potential therapeutic applications. A particular focus has been on exploring the anticancer activity of ethyl 2‐substituted‐aminothiazole‐4‐carboxylate analogs, with some derivatives demonstrating remarkable activity against specific cancer cell lines, underscoring the importance of thiazole derivatives in developing new anticancer agents (El-Subbagh et al., 1999).
Molecular Design and Drug Discovery
The chemical compound has also been a subject of interest in the design and synthesis of novel molecules with potential as drug candidates. Research in this area focuses on the rational design of molecules incorporating the thiazole moiety to target specific biological pathways or enzymes. This includes the development of thiazolo[5,4-d]pyrimidines with specific properties such as molluscicidal activities, highlighting the compound's utility in addressing diverse biological challenges (El-Bayouki et al., 1988).
Propriétés
IUPAC Name |
N-[2-(diethylamino)ethyl]-2-[4-(trifluoromethoxy)anilino]-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F3N4O2S/c1-3-24(4-2)10-9-21-15(25)14-11-27-16(23-14)22-12-5-7-13(8-6-12)26-17(18,19)20/h5-8,11H,3-4,9-10H2,1-2H3,(H,21,25)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQSPPVWAGLHHRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=CSC(=N1)NC2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(diethylamino)ethyl)-2-((4-(trifluoromethoxy)phenyl)amino)thiazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2774073.png)
![1-(7-Oxaspiro[3.5]nonan-1-yl)-3-(m-tolyl)urea](/img/structure/B2774076.png)


![N-(2,3-dimethylphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2774081.png)
![N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2-(p-tolylthio)acetamide](/img/structure/B2774082.png)



![4-({1-[(2-Methylphenyl)methyl]benzimidazol-2-yl}methyl)morpholine](/img/structure/B2774090.png)
![(2R)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-ol](/img/structure/B2774092.png)
![2-[4-[6-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2774093.png)

